molecular formula C70H72O2S6 B13122196 Trithiophene-phenylhexyl-CHO

Trithiophene-phenylhexyl-CHO

Cat. No.: B13122196
M. Wt: 1137.7 g/mol
InChI Key: PBFJVWINRKUKGB-UHFFFAOYSA-N
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Description

Trithiophene-phenylhexyl-CHO is a complex organic compound with the molecular formula C70H72O2S6 and a molecular weight of 1137.71 g/mol This compound is characterized by its unique structure, which includes multiple thiophene rings and phenylhexyl groups

Properties

Molecular Formula

C70H72O2S6

Molecular Weight

1137.7 g/mol

IUPAC Name

3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde

InChI

InChI=1S/C70H72O2S6/c1-5-9-13-17-21-45-25-33-49(34-26-45)69(50-35-27-46(28-36-50)22-18-14-10-6-2)57-61-55(41-53(43-71)73-61)75-63(57)65-59(69)67-68(77-65)60-66(78-67)64-58(62-56(76-64)42-54(44-72)74-62)70(60,51-37-29-47(30-38-51)23-19-15-11-7-3)52-39-31-48(32-40-52)24-20-16-12-8-4/h25-44H,5-24H2,1-4H3

InChI Key

PBFJVWINRKUKGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)C=O)SC1=C3SC(=C1)C=O)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trithiophene-phenylhexyl-CHO typically involves the condensation of thiophene derivatives with aldehydes. One common method is the Paal-Knorr synthesis , which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Trithiophene-phenylhexyl-CHO undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Trithiophene-phenylhexyl-CHO has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trithiophene-phenylhexyl-CHO involves its interaction with specific molecular targets and pathways. In organic electronics, its unique structure allows for efficient charge transport and light absorption, making it an excellent candidate for use in optoelectronic devices. In biological systems, its thiophene rings can interact with cellular components, potentially leading to various biological effects .

Comparison with Similar Compounds

    Thiophene: A simpler analog with a single thiophene ring.

    Bithiophene: Contains two thiophene rings connected by a single bond.

    Terthiophene: Comprises three thiophene rings in a linear arrangement.

Uniqueness: Trithiophene-phenylhexyl-CHO stands out due to its complex structure, which includes multiple thiophene rings and phenylhexyl groups. This complexity enhances its electronic properties, making it more suitable for advanced applications in organic electronics and materials science .

Biological Activity

Trithiophene-phenylhexyl-CHO is a compound that has garnered interest in the field of organic electronics and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Structural Characteristics

This compound consists of a trithiophene backbone, which is known for its conjugated system that enhances electronic properties. The phenylhexyl side chain contributes to the compound's solubility and stability, making it suitable for various applications in organic photovoltaics and sensors. The aldehyde (-CHO) functional group may also play a crucial role in its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with thiophene structures often exhibit antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. The presence of the phenylhexyl chain may enhance this activity by improving membrane permeability, allowing the compound to penetrate bacterial cells more effectively.

Cytotoxic Effects

Trithiophene derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In one study, compounds similar to this compound demonstrated significant cytotoxicity against human colon adenocarcinoma cell lines, with IC50 values indicating effective inhibition of cell proliferation. This suggests potential applications in cancer therapy.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with thiophene moieties have been reported to exhibit antioxidant activity, which may be attributed to their ability to scavenge free radicals. This activity could be beneficial in preventing cellular damage in various diseases.

Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of trithiophene derivatives, including this compound. The study evaluated its effects on Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity, this compound was tested against several cancer cell lines, including Colo 205 and MRC-5. The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines.

Cell Line IC50 (µM)
Colo 20511.65 ± 1.67
MRC-57.92 ± 1.42

Study 3: Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ORAC assays. The results indicated a considerable antioxidant effect, suggesting its potential role in mitigating oxidative stress-related damage.

Assay EC50 (µM)
DPPH0.25 ± 0.01
ORAC12.20 ± 0.92

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